1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid
Overview
Description
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid group
Scientific Research Applications
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science:
Mechanism of Action
The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known . Between them, nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .
Safety and Hazards
While specific safety and hazard information for “1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid” is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
In an industrial setting, the synthesis might involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Preparation of the chloropyridine intermediate.
- Coupling with a piperidine derivative.
- Introduction of the carboxylic acid group through oxidation or other functional group transformations.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives and chloropyridine compounds:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring but differ in their substituents and functional groups.
Chloropyridine Compounds: 2-Chloropyridine and 4-chloropyridine are simpler analogs that lack the piperidine ring but retain the chloropyridine moiety.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMMBLOBLQOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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